N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-3-19-7-10-22(11-8-19)28-26(32)25(31)27-18-24(30-14-5-4-6-15-30)20-9-12-23-21(17-20)13-16-29(23)2/h7-12,17,24H,3-6,13-16,18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGZIUJNDDJEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, with CAS number 921923-93-5, is a complex organic compound notable for its potential biological activities. This compound belongs to a class of oxalamides and has garnered interest in medicinal chemistry due to its structural properties and biological implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.557 g/mol. The structural characteristics include:
- Functional Groups : Amide and aromatic rings.
- Molecular Configuration : The presence of ethyl and indoline moieties contributes to its pharmacological profile.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with specific biological targets:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in metabolic pathways, suggesting a role in modulating biochemical reactions.
Pharmacological Studies
A review of available literature reveals several studies investigating the biological effects of oxalamides:
- Antidepressant Effects : Some derivatives demonstrate activity in models of depression, possibly through serotonin reuptake inhibition.
- Neuroprotective Properties : Compounds within this class have been studied for their ability to protect neuronal cells from oxidative stress.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Positive modulation of mood | |
| Neuroprotection | Reduced oxidative stress | |
| Enzyme inhibition | Inhibition of metabolic enzymes |
1. Antidepressant Activity
In a study examining the antidepressant effects of related oxalamides, researchers found that compounds with similar structural features to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity.
2. Neuroprotective Effects
Another study focused on the neuroprotective potential of oxalamides in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting a promising avenue for treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Differences
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Substituent Impact: The target compound’s 4-ethylphenyl group may enhance lipophilicity compared to S336’s polar dimethoxybenzyl group. Piperidine vs.
Pharmacological and Metabolic Profiles
Key Observations:
Research and Regulatory Status
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
